molecular formula C24H44O4 B13714942 rac 1-Oleoyl-2,3-isopropylidieneglycerol

rac 1-Oleoyl-2,3-isopropylidieneglycerol

Cat. No.: B13714942
M. Wt: 396.6 g/mol
InChI Key: LEEQPXMGHNSQNP-VAWYXSNFSA-N
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Description

rac 1-Oleoyl-2,3-isopropylidieneglycerol is a synthetic compound that belongs to the class of glycerolipids. It is characterized by the presence of an oleoyl group attached to the glycerol backbone, with isopropylidene groups protecting the hydroxyl functionalities. This compound is widely used in various fields, including food, cosmetics, medicine, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 1-Oleoyl-2,3-isopropylidieneglycerol typically involves the esterification of glycerol with oleic acid, followed by the protection of the hydroxyl groups using isopropylidene. The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes, where glycerol and oleic acid are reacted under controlled conditions. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

rac 1-Oleoyl-2,3-isopropylidieneglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac 1-Oleoyl-2,3-isopropylidieneglycerol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac 1-Oleoyl-2,3-isopropylidieneglycerol involves its interaction with cellular membranes and lipid metabolism pathways. The oleoyl group can integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the compound can be metabolized by lipases, releasing oleic acid and glycerol, which participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oleoyl-rac-glycerol
  • 1,2-Dioleoyl-sn-glycerol
  • 1,3-Dioleoyl-2-isopropylidieneglycerol

Uniqueness

rac 1-Oleoyl-2,3-isopropylidieneglycerol is unique due to its specific structure, which includes both an oleoyl group and isopropylidene-protected hydroxyl groups. This combination provides distinct chemical properties and reactivity compared to other glycerolipids .

Properties

Molecular Formula

C24H44O4

Molecular Weight

396.6 g/mol

IUPAC Name

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (E)-octadec-9-enoate

InChI

InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11+

InChI Key

LEEQPXMGHNSQNP-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC1COC(O1)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C

Origin of Product

United States

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